molecular formula C23H30N2O4S B4922933 N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No. B4922933
M. Wt: 430.6 g/mol
InChI Key: DAHMIQBFQKQEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, also known as CCG-63802, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCG-63802 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival, gene expression, and DNA repair.

Mechanism of Action

CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation and survival, gene expression, and DNA repair. CK2 has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide selectively inhibits CK2 by binding to the ATP-binding site of the kinase domain, thereby blocking its enzymatic activity. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been shown to have several biochemical and physiological effects in various cellular and animal models. In cancer cells, N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Moreover, N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been shown to inhibit the replication of the hepatitis C virus and the Zika virus by targeting the viral NS3/4A protease. In animal models of neurodegenerative diseases, N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis.

Advantages and Limitations for Lab Experiments

N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has several advantages for lab experiments, including its high selectivity for CK2, its ability to induce apoptosis in cancer cells, and its potential as an antiviral and neuroprotective agent. However, N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has some limitations for lab experiments, including its low solubility in water, its potential toxicity in high doses, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research on N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide. One direction is to further investigate its potential as a cancer therapy, including its efficacy in combination with other anticancer agents and its ability to overcome drug resistance. Another direction is to explore its potential as an antiviral agent, including its efficacy against other viral infections and its mechanism of action against viral proteases. Moreover, future research could focus on the development of more potent and selective CK2 inhibitors based on the structure of N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide.

Synthesis Methods

The synthesis of N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves several steps, starting from the reaction of 4-methylbenzenesulfonyl chloride with N-cyclohexylglycine to obtain N-cyclohexyl-N-(4-methylbenzenesulfonyl)glycine. This compound is then reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to obtain N-cyclohexyl-N-(4-ethoxyphenylsulfonyl)-N-(4-methylphenyl)glycine. The final step involves the cyclization of this compound using a coupling agent to obtain N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The selective inhibition of CK2 by N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Moreover, N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been found to inhibit the replication of the hepatitis C virus and the Zika virus, indicating its potential as an antiviral agent. In addition, N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-cyclohexyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-3-29-21-13-15-22(16-14-21)30(27,28)25(20-11-9-18(2)10-12-20)17-23(26)24-19-7-5-4-6-8-19/h9-16,19H,3-8,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMIQBFQKQEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.